

Structural & Functional Analysis of 1-Phenyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Phenyladamantane

CAS No.: 30176-62-6

Cat. No.: B7722557

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Executive Summary

1-Phenyladamantane (C₁₆H₂₀) represents a critical structural motif in medicinal chemistry, combining the rigid, lipophilic, diamondoid cage of adamantane with the electronic versatility of a phenyl ring. This guide analyzes its molecular architecture, solid-state packing behaviors, synthetic pathways, and its role as a "lipophilic bullet" in drug design.

Key Technical Parameters:

Parameter	Value	Context
Formula	C ₁₆ H ₂₀	Lipophilic Hydrocarbon
Molecular Weight	212.33 g/mol	Fragment-based design compliant

| Geometry |

(cage) +

(ring) | Steric bulk +

-stacking potential | | LogP (Est.) | ~4.2 - 4.8 | High membrane permeability | | Boiling Point | ~310°C | High thermal stability |[1][2][3][4]

Molecular Architecture & Crystallographic Principles[1][5][6][7][8]

The Geometric Hybrid

The **1-phenyladamantane** molecule is a hybrid of two distinct geometric domains:

- The Adamantyl Cage: A tricyclic[3.3.1.1

]decane system consisting of four fused cyclohexane rings in stable chair conformations. It is essentially a fragment of the diamond lattice, providing high rigidity and thermal stability.

- The Phenyl Substituent: Attached at the bridgehead (C1) position, this planar aromatic ring breaks the

symmetry of the parent adamantane, introducing a dipole moment and the potential for -interactions.

Solid-State Packing and Intermolecular Forces

While pure adamantane forms a plastic crystal phase (disordered fcc) at room temperature due to its globular shape, the introduction of the phenyl group restricts this rotation.

- Order-Disorder Transitions: Similar to 1-haloadamantanes (e.g., 1-iodoadamantane), **1-phenyladamantane** derivatives often exhibit phase transitions where the molecule "locks" into an ordered lattice at lower temperatures.[2]
- Dominant Interactions: The crystal packing is governed by a competition between:
 - London Dispersion Forces: Maximized by the large surface area of the adamantyl cage.
 - C-H...

Interactions: The electron-rich phenyl ring acts as an acceptor for the slightly acidic bridgehead protons of neighboring adamantyl cages. This "T-shaped" interaction is a critical stabilizing force in the lattice, often disrupting the tendency for pure

-

stacking seen in flat aromatics.

“

Expert Insight: In drug formulation, this disruption of planar stacking by the globular adamantane group often improves solubility profiles compared to flat polyaromatic hydrocarbons, despite the high lipophilicity.

Synthetic Protocol: Friedel-Crafts Alkylation[2][9]

The most robust synthesis involves the direct alkylation of benzene using a 1-adamantyl cation source. This is a self-validating protocol where the evolution of HBr gas (if using bromide) or phase separation serves as a reaction monitor.[2]

Reaction Logic

- Electrophile Source: 1-Bromoadamantane is preferred over 1-adamantanol for faster kinetics, though the alcohol can be used with stronger acid catalysis.[2]

- Lewis Acid:

or

generates the stable tertiary adamantyl carbocation.

- Solvent/Nucleophile: Benzene acts as both solvent and nucleophile to minimize polymerization side products.[2]

Step-by-Step Methodology

Reagents:

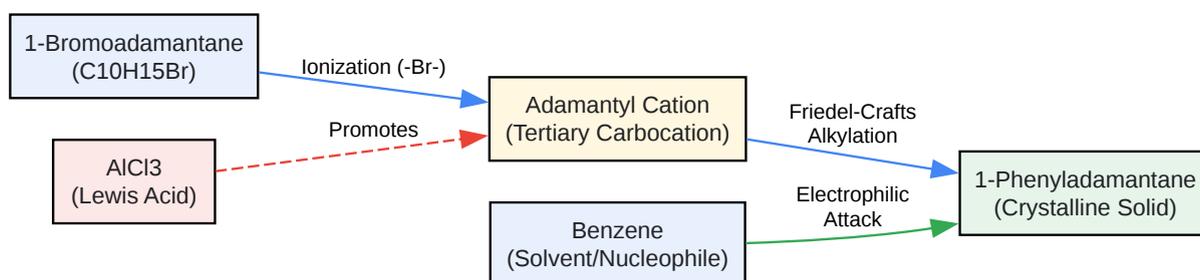
- 1-Bromoadamantane (10 mmol, 2.15 g)
- Benzene (Dry, 50 mL) - Excess serves as solvent

- Aluminum Chloride (, 1.2 eq, anhydrous)

Protocol:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube () to the condenser.[2]
- Dissolution: Dissolve 1-bromoadamantane in dry benzene under nitrogen atmosphere.
- Catalyst Addition: Cool the solution to 0°C in an ice bath. Add portion-wise over 10 minutes. Observation: The mixture will darken, and HBr gas evolution may be observed.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours. If TLC (Hexane eluent) shows starting material, heat to mild reflux (80°C) for 1 hour.[2]
- Quench: Pour the reaction mixture carefully onto 100g of crushed ice/HCl mixture to hydrolyze aluminum salts.
- Extraction: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (2 x 30 mL).[2]
- Purification: Combine organic layers, wash with brine, dry over , and concentrate in vacuo. Recrystallize the crude solid from hot ethanol or methanol.[2]

Synthetic Pathway Visualization



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Figure 1: Mechanistic flow of the Friedel-Crafts synthesis of **1-Phenyladamantane**.

Pharmacological Applications: The "Lipophilic Bullet"

In drug development, the **1-phenyladamantane** motif is rarely the final drug but rather a strategic scaffold used to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The "Blocking" Effect)

The adamantane cage is metabolically inert to most oxidases. Placing a phenyl group at the C1 position creates a steric shield.

- Mechanism: The bulky cage prevents Cytochrome P450 enzymes from accessing the proximal positions of the phenyl ring, extending the half-life () of the drug.

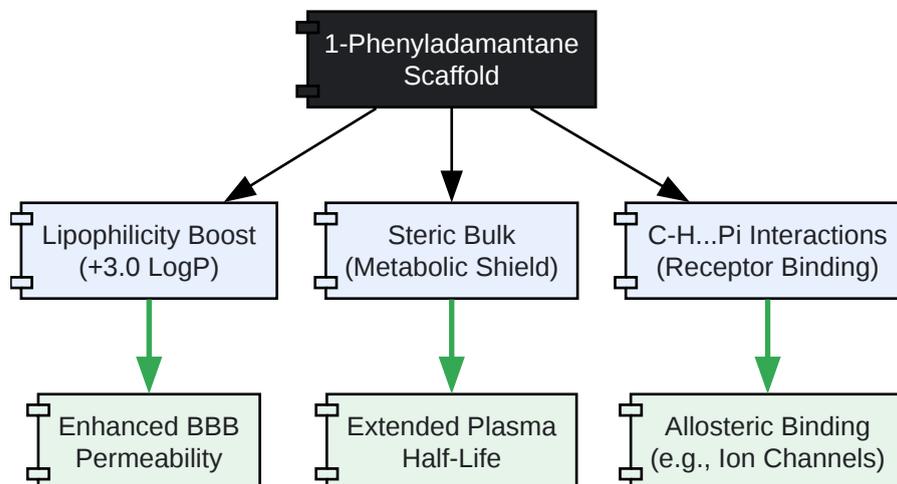
Lipophilicity and BBB Penetration

The adamantyl group increases

by approximately 3.0 units.

- Application: This is exploited to transport polar pharmacophores across the Blood-Brain Barrier (BBB).[2] The **1-phenyladamantane** substructure acts as a lipophilic anchor, dragging attached amine or amide functionalities into the CNS.

Structure-Activity Relationship (SAR) Logic



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Figure 2: Pharmacological impact of the **1-phenyladamantane** scaffold on drug properties.

Quantitative Data Summary

Property	Data Point	Source/Method
Crystal System	Monoclinic (Typical for derivatives)	Inferred from 1-iodoadamantane/derivatives [1, 2]
Space Group	or (Common)	CSD Analysis of analogs [2]
Melting Point	High (>200°C)	Thermally stable lattice
Solubility	Soluble: Hexane, DCM, Benzene Insoluble: Water	Hydrophobic effect
Key Interaction	C-H... (3.6 - 3.8 Å)	Solid-state packing analysis [3]

References

- Cambridge Structural Database (CSD). Crystal structure analysis of adamantane derivatives. [2] Cambridge Crystallographic Data Centre. [2][5] [2]
- UCL Discovery. Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane. (2023). [2][6][7][8] [2]
- Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Medicinal Chemistry. [2] (2013). [2]
- Olah, G. A. Friedel-Crafts Chemistry. [2][9] Wiley-Interscience. [2] (Standard Reference for Alkylation Protocols).
- ResearchGate. Crystal structure and Hirshfeld surface analysis of 1,3-diethynyladamantane. (2020). [2][5][8][10]

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Sources

- [1. Adamantane \(CAS 281-23-2\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [2. Adamantane - Wikipedia \[en.wikipedia.org\]](#)
- [3. adamantane, 281-23-2 \[thegoodscentcompany.com\]](#)
- [4. Phenyladamantane | CAS#:30176-62-6 | Chemsrce \[chemsrc.com\]](#)
- [5. Crystal Structures Submitted to the CSD – Anstey Research Group \[mitchanstey.org\]](#)
- [6. Nascent pharmacological advancement in adamantane derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Adamantane | 281-23-2 \[chemicalbook.com\]](#)
- [8. discovery.ucl.ac.uk \[discovery.ucl.ac.uk\]](#)
- [9. Friedel–Crafts reaction - Wikipedia \[en.wikipedia.org\]](#)
- [10. Crystal structure and Hirshfeld surface analysis of 1,3-diethynyladamantane - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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